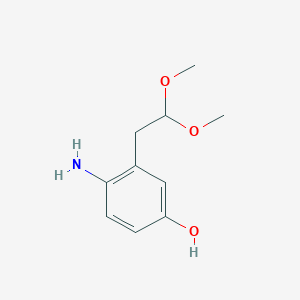

4-Amino-3-(2,2-dimethoxyethyl)phenol

Description

Context and Significance within Aminophenol and Aminoacetal Chemistry

Aminophenols are a class of aromatic compounds that contain both an amino group and a hydroxyl group attached to a benzene (B151609) ring. They are widely used as intermediates in the synthesis of a vast array of chemical products, including dyes, pharmaceuticals, and photographic developers. wikipedia.org The reactivity of aminophenols is characterized by the interplay between the electron-donating amino and hydroxyl groups, which activate the aromatic ring towards electrophilic substitution.

The specific isomer, 4-aminophenol (B1666318), is a well-known precursor in the industrial synthesis of paracetamol. wikipedia.org The introduction of further substituents onto the aminophenol ring can lead to a diverse range of derivatives with tailored properties. The selective functionalization of aminophenols is a key challenge and area of active research in organic chemistry.

Aminoacetals, on the other hand, are compounds that feature both an amine and an acetal (B89532) functional group. The acetal group serves as a protecting group for an aldehyde or ketone, which is stable under neutral or basic conditions but can be readily hydrolyzed back to the carbonyl compound in the presence of acid. springernature.com This characteristic allows for the unmasking of the aldehyde at a desired stage of a synthetic route, enabling further transformations. The stability of the aminoacetal linkage is a critical factor in its utility. wikipedia.org

4-Amino-3-(2,2-dimethoxyethyl)phenol uniquely bridges these two important classes of compounds. The aminophenol core provides a platform for a variety of reactions, while the aminoacetal side chain introduces the potential for subsequent elaboration into more complex structures.

Overview of Research Landscape for Structurally Related Compounds

While specific research on This compound is not widely available in the public domain, the research landscape for structurally related compounds is rich and varied. The synthesis and application of substituted aminophenols is a mature field of study. For instance, the synthesis of 3-substituted-4-aminophenols is often achieved through the nitration of a corresponding substituted phenol (B47542), followed by the reduction of the nitro group.

The introduction of alkyl groups onto the aminophenol scaffold has been explored for various purposes. For example, the alkylation of aminophenols can be directed to either the nitrogen or the oxygen atom by careful choice of protecting groups and reaction conditions. This allows for the synthesis of a wide range of N-alkylated and O-alkylated aminophenol derivatives, which are important intermediates in medicinal chemistry.

Furthermore, the use of aminophenol derivatives as "linker" molecules is an emerging area of interest, particularly in the field of proteomics and for the development of antibody-drug conjugates (ADCs). kbdna.comacs.org In this context, a linker molecule serves to connect a biologically active molecule to a larger entity, such as a protein or an antibody. kbdna.com The name "TODD-LINKER" for This compound strongly suggests that it may have been designed or utilized for such a purpose. The bifunctional nature of the compound, with a reactive amine or phenol for attachment and a latent aldehyde for further conjugation, would make it a suitable candidate for this application.

Research into sterically hindered aminophenols has also garnered attention, as the introduction of bulky substituents near the reactive centers can influence the selectivity and outcome of chemical reactions. The 2,2-dimethoxyethyl group in the title compound can be considered a moderately bulky substituent that could direct the regioselectivity of reactions involving the aromatic ring.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 250739-30-1 |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Synonyms | TODD-LINKER |

| Physical State | Not available |

| Solubility | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Table 2: Potential Synthetic Utility of Functional Groups in this compound

| Functional Group | Potential Reactions |

| Amino Group | Acylation, alkylation, diazotization, Schiff base formation |

| Phenolic Hydroxyl Group | Etherification, esterification, electrophilic aromatic substitution |

| Dimethyl Acetal Group | Hydrolysis to an aldehyde under acidic conditions |

Structure

3D Structure

Properties

CAS No. |

250739-30-1 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-amino-3-(2,2-dimethoxyethyl)phenol |

InChI |

InChI=1S/C10H15NO3/c1-13-10(14-2)6-7-5-8(12)3-4-9(7)11/h3-5,10,12H,6,11H2,1-2H3 |

InChI Key |

ZKIYQLYEPCQCBB-UHFFFAOYSA-N |

SMILES |

COC(CC1=C(C=CC(=C1)O)N)OC |

Canonical SMILES |

COC(CC1=C(C=CC(=C1)O)N)OC |

Synonyms |

TODD-LINKER; 250739-30-1; 4-amino-3-(2,2-dimethoxyethyl)phenol; 4-AMINO-3-(2,2-DIMETHOXY-ETHYL)PHENOL; 4-AMINO-3--PHENOL; SCHEMBL1404238; CTK4F4928; ZINC2506584; AKOS006276075; 3-(2,2-Dimethoxyethyl)-4-aminophenol; OR049220; OR247960; Phenol,4-amino-3-(2,2-dimethoxyethyl)-; KB-239990; RT-009361 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 2,2 Dimethoxyethyl Phenol and Analogues

Retrosynthetic Approaches to the Phenolic, Amino, and Acetal (B89532) Moieties

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org For 4-Amino-3-(2,2-dimethoxyethyl)phenol, the primary disconnections involve the carbon-nitrogen bond of the amino group and the carbon-carbon bond of the dimethoxyethyl side chain.

One logical retrosynthetic pathway begins with a functional group interconversion (FGI) of the amino group to a nitro group, a common precursor. This leads to the intermediate 4-Nitro-3-(2,2-dimethoxyethyl)phenol. The nitro group can be introduced via electrophilic aromatic substitution. The next disconnection breaks the bond between the aromatic ring and the 2,2-dimethoxyethyl group. This suggests a Friedel-Crafts type reaction, either an acylation followed by reduction or a direct alkylation.

A plausible retrosynthetic scheme is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis identifies p-nitrophenol and 2,2-dimethoxyacetyl chloride as potential starting materials, which are generally accessible.

Direct Synthetic Routes

Direct synthetic routes focus on the sequential introduction of the required functional groups onto an aromatic precursor.

The hydroxyl and amino groups are both activating, ortho-, para-directing groups in electrophilic aromatic substitution, while alkyl groups are also ortho-, para-directing. libretexts.orgyoutube.comlibretexts.org This has significant implications for the order of substituent introduction.

A forward synthesis based on the retrosynthetic analysis would likely start with a substituted phenol (B47542). The strong activating and ortho-, para-directing nature of the hydroxyl group would guide the subsequent substitutions. youtube.com

The introduction of the 2,2-dimethoxyethyl group onto the phenolic ring can be approached through several methods.

Friedel-Crafts Acylation: A Friedel-Crafts acylation of a protected phenol with 2,2-dimethoxyacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield an α,α-dimethoxyacetophenone derivative. ucalgary.castackexchange.comresearchgate.net The phenolic hydroxyl group typically requires protection as an ether to prevent O-acylation. ucalgary.ca The resulting ketone can then be reduced to the desired ethyl group using standard methods such as the Clemmensen or Wolff-Kishner reduction. However, the acetal functionality might not be stable under the acidic conditions of the Clemmensen reduction. A potential workaround is the Fries rearrangement of a phenyl 2,2-dimethoxyacetate, which can yield ortho- and para-acylphenols. reddit.com

Ortho-Alkylation of Phenols: Direct ortho-alkylation of phenols is a powerful tool for introducing alkyl substituents. rsc.org Various catalytic systems have been developed for this purpose, including those based on rhenium and other transition metals. ucalgary.ca These methods often offer high regioselectivity for the ortho position. However, finding a suitable alkylating agent to introduce the 2,2-dimethoxyethyl group directly can be challenging.

A representative reaction for the introduction of the acyl group is shown below:

Table 1: Friedel-Crafts Acylation of a Protected Phenol

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The amino group is typically introduced via the reduction of a nitro group. The nitration of a substituted phenol must be carefully controlled to achieve the desired regioselectivity. With a hydroxyl group at position 1 and an alkyl group at position 3, the incoming nitro group would be directed to the positions ortho and para to the hydroxyl group. The steric hindrance from the adjacent alkyl group might favor substitution at the para position (position 4).

The nitration of phenols can be achieved using dilute nitric acid. nih.gov The subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished with various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Advanced Synthetic Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. wikipedia.org While a specific MCR for the direct synthesis of this compound is not readily found in the literature, one could envision a strategy based on known MCRs.

For instance, a reaction analogous to the Doebner-Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, could potentially be adapted. synarchive.comresearchgate.netslideshare.netresearchgate.net A hypothetical MCR could involve an aminophenol, an aldehyde, and a component that delivers the dimethoxyethyl moiety. However, the development of such a specific MCR would require significant research and optimization.

Coupling Reactions for Phenolic and Amino Bridge Formations

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and several powerful coupling reactions have been developed for this purpose. In the context of synthesizing 4-aminophenol (B1666318) derivatives, these reactions are pivotal for introducing the amino group onto the phenolic ring.

One of the most prominent methods for aryl C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a go-to method for synthesizing aryl amines from aryl halides or triflates and a wide variety_of_amines. wikipedia.orgacsgcipr.org The reaction is prized for its functional group tolerance and broad substrate scope, making it applicable to complex molecules. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of analogues of this compound, a plausible synthetic route would involve the Buchwald-Hartwig amination of a suitably protected and substituted 3-alkyl-4-halophenol. For instance, a 3-substituted-4-bromophenol could be coupled with an ammonia (B1221849) equivalent or a protected amine to install the amino group at the C4 position. The choice of phosphine (B1218219) ligands, such as sterically hindered biarylphosphines (e.g., XPhos, SPhos) or ferrocenylphosphines (e.g., dppf), is critical for the efficiency of the catalytic cycle. wikipedia.org

The following table summarizes representative conditions for Buchwald-Hartwig amination reactions applied to the synthesis of aryl amines, which are analogous to the formation of the amino bridge in 4-aminophenol derivatives.

| Aryl Halide/Triflate | Amine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Primary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | Good to Excellent | wikipedia.org |

| Aryl Chloride | Secondary Amine | Pd₂ (dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | High | acsgcipr.org |

| Aryl Tosylate | Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 120 | Good | nih.gov |

| 3-Bromo-thiophene | Aryl Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | Reflux | Not specified | youtube.com |

Catalytic Approaches in the Synthesis of this compound Derivatives

Beyond the specific C-N bond-forming coupling reactions, a broader range of catalytic approaches is employed in the synthesis of complex phenolic amines. These methods can involve the direct amination of phenols or the catalytic reduction of nitro groups, among other transformations.

Reductive Amination of Phenols: A direct approach to forming aminophenol derivatives is the catalytic reductive amination of phenols. This method typically involves the reaction of a phenol with an amine in the presence of a catalyst and a reducing agent. For example, palladium on carbon (Pd/C) has been used to catalyze the reductive coupling of phenols with anilines to produce substituted cyclohexylamines. mdpi.com While this leads to a saturated ring, modifications to the catalytic system and reaction conditions can potentially favor the formation of aromatic amines.

Rhodium-Catalyzed Amination of Phenols: More recently, rhodium catalysts have been shown to be effective for the direct amination of phenols with amines, producing anilines with water as the only byproduct. organic-chemistry.orgnih.gov This redox-neutral process is highly atom-economical. The proposed mechanism involves the rhodium catalyst facilitating the keto-enol tautomerization of the phenol, which allows for a dehydrative condensation with the amine. organic-chemistry.org This method shows broad substrate scope, tolerating various functional groups on both the phenol and the amine. nih.gov

Catalytic Hydrogenation of Nitrophenols: A classic and widely used industrial method for the synthesis of 4-aminophenols is the catalytic hydrogenation of the corresponding 4-nitrophenols. wikipedia.org This reaction is typically carried out using catalysts such as platinum, palladium, or nickel (e.g., Raney Nickel) under a hydrogen atmosphere. wikipedia.org For a compound like this compound, this would entail the initial nitration of a 3-(2,2-dimethoxyethyl)phenol precursor, followed by catalytic reduction of the nitro group to an amino group. The selectivity and efficiency of this reduction are generally high.

The following table provides an overview of different catalytic approaches for the synthesis of aminophenol analogues.

| Starting Material | Reagent | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| p-Substituted Phenol | Ammonia/Amines | Evolved Flavoprotein Oxidase | Biocatalytic Oxidative Amination | Aminated Phenol Derivative | researchgate.net |

| Phenol | Cyclohexylamine | Pd/C or Rh/C | Reductive Amination | Secondary Amines | mdpi.com |

| Phenol | Primary/Secondary Amine | [Cp*RhCl₂]₂ | Direct Amination | Aniline Derivative | organic-chemistry.org |

| 4-Nitrophenol | H₂ | Raney Nickel | Hydrogenation | 4-Aminophenol | wikipedia.org |

| m-Cresol | 1. NaNO₂/HCl 2. H₂ | 1. (Nitrosation) 2. Catalyst | Nitrosation followed by Reduction | 4-Amino-3-methylphenol | google.com |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 3 2,2 Dimethoxyethyl Phenol Derivatives

Reactivity of the Aromatic Ring System

The aromatic ring of 4-Amino-3-(2,2-dimethoxyethyl)phenol possesses a unique substitution pattern that dictates its reactivity, particularly in electrophilic aromatic substitution and oxidation reactions. The presence of a hydroxyl (-OH) group, an amino (-NH2) group, and an alkyl-type substituent (the 2,2-dimethoxyethyl group) results in a highly activated and electronically rich aromatic system.

The directing effects of substituents on a benzene (B151609) ring in electrophilic aromatic substitution (EAS) are well-established. Both the amino (-NH2) and hydroxyl (-OH) groups are potent activating groups and are ortho-, para-directors. libretexts.orglibretexts.orgsavemyexams.com This is due to their ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.orgaakash.ac.in The electron-donating resonance effect of these groups is significantly stronger than their electron-withdrawing inductive effect. libretexts.orglibretexts.org

In this compound, the hydroxyl group is at position 1, the amino group is at position 4, and the 2,2-dimethoxyethyl group is at position 3. The positions on the ring are numbered relative to the hydroxyl group.

Position 2: Ortho to the hydroxyl group and meta to the amino group.

Position 5: Para to the amino group and meta to the hydroxyl group.

Position 6: Ortho to the hydroxyl group and meta to the amino group.

The directing effects of the -OH and -NH2 groups reinforce each other, strongly directing incoming electrophiles to the positions ortho and para to themselves.

The hydroxyl group directs to positions 2 and 6 (ortho) and 4 (para). Since position 4 is occupied by the amino group, it directs primarily to positions 2 and 6.

The amino group directs to positions 3 and 5 (ortho) and 1 (para). Since positions 1 and 3 are occupied, it directs primarily to position 5.

The 2,2-dimethoxyethyl group is an alkyl-type substituent, which is a weak activator and also an ortho-, para-director. However, its influence is significantly less pronounced compared to the powerful activating effects of the hydroxyl and amino groups. libretexts.org

Considering the combined influence of these groups, the most likely positions for electrophilic attack are positions 2, 5, and 6. The steric hindrance from the adjacent 2,2-dimethoxyethyl group at position 3 might slightly disfavor substitution at position 2. libretexts.org Therefore, electrophilic substitution is most likely to occur at positions 5 and 6. For example, in reactions like nitration or halogenation, a mixture of products with substitution at these positions would be expected. libretexts.orgmasterorganicchemistry.com

| Position on Ring | Influence of -OH (at C1) | Influence of -NH2 (at C4) | Influence of -CH2CH(OMe)2 (at C3) | Overall Predicted Reactivity |

|---|---|---|---|---|

| 2 | Strongly Activating (ortho) | Deactivating (meta) | Weakly Activating (ortho) | Favorable, but sterically hindered |

| 5 | Deactivating (meta) | Strongly Activating (ortho) | Deactivating (meta) | Highly Favorable |

| 6 | Strongly Activating (ortho) | Deactivating (meta) | Weakly Activating (para) | Favorable |

Aminophenols are susceptible to oxidation, and their electrochemical behavior is complex, involving both the amino and hydroxyl functional groups. ua.eschemcess.com The oxidation of 4-aminophenol (B1666318), a closely related compound, has been studied extensively. It can be oxidized by various chemical and enzymatic agents, as well as electrochemically. ua.esnih.govresearchgate.net

The oxidation process often proceeds via a one-electron transfer to form a phenoxy free radical. nih.govresearchgate.net This radical species is highly reactive and can undergo further reactions, including polymerization, to form complex, often colored, polymeric materials. nih.govresearchgate.net For instance, the oxidation of p-aminophenol can lead to the formation of indophenol and polymeric products. nih.govresearchgate.net

In the context of this compound, both the hydroxyl and amino groups are potential sites for oxidation. ua.es The relative position of these groups is a critical factor in determining the oxidation products. ua.es In acidic media, the electrochemical oxidation of p-aminophenol can lead to hydrolysis and the formation of p-benzoquinone and carbon dioxide. ua.es In some cases, the amino group is oxidized preferentially. ua.es

The presence of the 2,2-dimethoxyethyl substituent at the 3-position may influence the oxidation pathway. It could sterically hinder the coupling of radical intermediates, potentially leading to different polymeric structures compared to unsubstituted 4-aminophenol. The oxidation products can be complex mixtures, and the reaction conditions, such as pH and the nature of the oxidizing agent, play a crucial role in determining the final products. researchgate.net For example, oxidation of aminophenols with oxone shows a pH-dependent mechanism. researchgate.net

Transformations of the 2,2-Dimethoxyethyl Acetal (B89532) Group

The 2,2-dimethoxyethyl group is a dimethyl acetal, which serves as a protecting group for an aldehyde functionality. This group is stable under neutral and basic conditions but can be readily transformed under acidic conditions. researchgate.net

Acetals undergo hydrolysis in the presence of an acid catalyst and water to regenerate the corresponding carbonyl compound and alcohol. pearson.comorganicchemistrytutor.comchemistrysteps.com This reaction is reversible, and the equilibrium can be shifted towards the acetal by removing water or towards the carbonyl compound by using an excess of water. organicchemistrytutor.comchemistrysteps.com

The mechanism of acid-catalyzed acetal hydrolysis involves several steps:

Protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst. pearson.comchemistrysteps.com

Cleavage of the carbon-oxygen bond, leading to the departure of a methanol molecule and the formation of a resonance-stabilized carbocation (an oxonium ion). researchgate.netchemistrysteps.com

Nucleophilic attack by a water molecule on the carbocation. pearson.com

Deprotonation to form a hemiacetal. pearson.com

Protonation of the second methoxy group, followed by elimination of a second methanol molecule to form a protonated aldehyde.

Deprotonation to yield the final aldehyde product.

For this compound, acid-catalyzed hydrolysis would convert the 2,2-dimethoxyethyl group into a formyl group (-CHO), yielding 3-formyl-4-aminophenol.

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| This compound | Aqueous Acid (e.g., HCl, H2SO4) | 3-Formyl-4-aminophenol |

The product of the acetal hydrolysis, 3-formyl-4-aminophenol, contains an amino group and an aldehyde group in an ortho position to each other. This arrangement is conducive to intramolecular cyclization reactions to form nitrogen-containing heterocycles. rsc.orgresearchgate.netorganic-chemistry.org Such reactions are a common strategy in the synthesis of various heterocyclic systems. nih.govacs.org

Upon formation of the aldehyde, the nucleophilic amino group can attack the electrophilic carbonyl carbon of the aldehyde. This intramolecular nucleophilic addition would lead to the formation of a cyclic hemiaminal, which could then dehydrate to form a stable heterocyclic ring system, such as a benzoxazole (B165842) derivative. The reaction can be facilitated by adjusting the pH and temperature. The synthesis of nitrogen heterocycles from ortho-substituted anilines is a well-established area of organic synthesis, highlighting the feasibility of such transformations. rsc.orgresearchgate.net

The 2,2-dimethoxyethyl group serves as a "masked" or protected form of an aldehyde. nih.govorganic-chemistry.org This allows for chemical manipulations on other parts of the molecule that would be incompatible with a free aldehyde group. For example, the nucleophilic amino group or the phenolic hydroxyl group could be modified without interference from the aldehyde.

The concept of a masked carbonyl is a powerful tool in organic synthesis. nih.govrsc.org It allows for umpolung (reactivity inversion), where the normal electrophilic character of a carbonyl carbon is temporarily masked, allowing for reactions that would otherwise be difficult to achieve. nih.gov In the case of this compound, the acetal protects the aldehyde from participating in unwanted side reactions during, for example, N-alkylation or O-alkylation. Once the desired modifications are complete, the aldehyde can be unmasked via acid-catalyzed hydrolysis for further transformations, such as the intramolecular cyclization described above or reactions with other nucleophiles. organic-chemistry.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound derivatives exhibits reactivity typical of phenols, including O-alkylation and O-acylation. However, the presence of the amino group on the same aromatic ring introduces a competing nucleophilic site.

Selective O-alkylation of the phenolic hydroxyl group can be achieved, though it often requires protection of the more nucleophilic amino group. researchgate.net A common strategy involves the initial formation of a Schiff base by reacting the aminophenol with an aldehyde, such as benzaldehyde. This temporarily masks the amino group, allowing for the subsequent alkylation of the hydroxyl group with an alkyl halide in the presence of a base like potassium carbonate. umich.edu The protecting group can then be removed by hydrolysis to yield the O-alkylated product. researchgate.net

The relative reactivity of the hydroxyl and amino groups is highly dependent on the reaction conditions. In strongly basic media, the phenolic proton is removed to form a phenoxide ion, which is a potent nucleophile, favoring O-alkylation. researchgate.net Conversely, under neutral or acidic conditions, the amino group is generally more nucleophilic. researchgate.net

The (2,2-dimethoxyethyl) substituent at the ortho position can sterically hinder the approach of bulky reagents to the phenolic oxygen, potentially reducing the rate of O-alkylation compared to unsubstituted 4-aminophenol. However, its electronic effect is expected to be weakly electron-donating, which would have a minor impact on the nucleophilicity of the hydroxyl group.

Table 1: Selective O-Alkylation of Aminophenol Derivatives

| Entry | Aminophenol Derivative | Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Aminophenol | Benzyl bromide | K₂CO₃ | Acetone | 4-(Benzyloxy)aniline | 93.5 |

| 2 | 2-Methyl-4-aminophenol | Benzyl bromide | K₂CO₃ | Acetone | 4-(Benzyloxy)-2-methylaniline | 86.1 |

| 3 | 4-Amino-3-methylphenol | Benzyl bromide | K₂CO₃ | Acetone | 4-(Benzyloxy)-3-methylaniline | 76.4 |

This table presents data on the selective O-alkylation of various aminophenol derivatives, demonstrating the general methodology that could be applied to this compound.

Reactivity of the Amine Functionality

The primary aromatic amine in this compound is a key site of reactivity, readily undergoing N-acylation, N-alkylation, and diazotization reactions.

N-Acylation: The amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or mildly acidic conditions, leading to preferential N-acylation. quora.com Acylating agents such as acetic anhydride or acetyl chloride react readily with the amino group to form the corresponding amide. quora.com This selective N-acylation is a fundamental step in the synthesis of many pharmaceutical compounds, including paracetamol from 4-aminophenol. wikipedia.org The reaction typically proceeds rapidly and in high yield. quora.com

N-Alkylation: Selective N-alkylation can be achieved through reductive amination. This involves the reaction of the aminophenol with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride to yield the N-alkylated product. umich.edu This one-pot procedure is generally efficient and provides good yields of the desired N-alkylated aminophenols. researchgate.net Direct alkylation with alkyl halides can lead to a mixture of N-mono- and di-alkylated products, as well as potential O-alkylation, making it a less selective method. google.com

The (2,2-dimethoxyethyl) substituent at the 3-position is not expected to significantly hinder the reactivity of the para-amino group, allowing for efficient N-acylation and N-alkylation.

Table 2: Selective N-Alkylation of Aminophenol Derivatives via Reductive Amination

| Entry | Aminophenol | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Aminophenol | Benzaldehyde | 2-(Benzylamino)phenol | 98.3 |

| 2 | 2-Aminophenol | Salicylaldehyde | 2-((2-Hydroxybenzyl)amino)phenol | 90.7 |

| 3 | 4-Aminophenol | Benzaldehyde | 4-(Benzylamino)phenol | 96.7 |

This table showcases the yields of selective N-alkylation of aminophenols using various aldehydes, a reaction pathway applicable to this compound.

Intermolecular and Intramolecular Coupling Reactions

The activated aromatic ring of this compound derivatives makes them suitable substrates for various coupling reactions, leading to the formation of more complex molecular architectures.

Intermolecular Oxidative Coupling: Phenols and aminophenols can undergo oxidative coupling reactions to form C-C or C-O bonds between aromatic rings. These reactions are often catalyzed by transition metal complexes or enzymatic systems. nih.gov For instance, the oxidative coupling of p-aminophenol with other phenols or aromatic amines can lead to the formation of indophenol dyes. nih.gov The regioselectivity of such couplings is influenced by the electronic nature and steric bulk of the substituents on the aromatic rings. nih.gov The (2,2-dimethoxyethyl) group in the 3-position would be expected to direct incoming electrophiles to the 5-position of the ring.

Intramolecular Cyclization Reactions: The bifunctional nature of this compound derivatives allows for intramolecular cyclization reactions to form heterocyclic systems.

Benzoxazine Synthesis: 1,3-Benzoxazines can be synthesized through a Mannich-type condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. nih.gov While 4-aminophenol itself is not the typical phenolic component for this reaction, derivatives where the amino group is part of a separate reactant can participate. More relevant to the structure of this compound, intramolecular cyclization of ortho-substituted aminophenols can lead to the formation of benzoxazines. researchgate.net For example, an ortho-aminomethylphenol can cyclize to form a dihydro-1,3-benzoxazine.

Pictet-Spengler Reaction: The 3-(2,2-dimethoxyethyl) substituent, after hydrolysis of the acetal to the corresponding aldehyde under acidic conditions, can participate in an intramolecular Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.org In this case, the amino group at the 4-position would act as the nucleophile, and the aldehyde generated at the 3-position would be the electrophile. The reaction is typically catalyzed by acid and proceeds through an iminium ion intermediate. wikipedia.org The electron-donating hydroxyl group para to the cyclization site would facilitate this electrophilic aromatic substitution. This would lead to the formation of a novel tricyclic heterocyclic system. A study on the condensation of biogenic amines like dopamine has shown that such ortho cyclizations are feasible. odu.edu

Table 3: Examples of Coupling Reactions Involving Aminophenol Derivatives

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Oxidative Coupling | p-Aminophenol, Xylenol | Indophenol-type dye | Electrophilic aromatic substitution catalyzed by an oxidizing agent. nih.gov |

| Benzoxazine Synthesis | Phenol, Primary Amine, Formaldehyde | 1,3-Benzoxazine | Mannich-type condensation. nih.gov |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde | Tetrahydroisoquinoline | Acid-catalyzed intramolecular cyclization via an iminium ion intermediate. wikipedia.org |

This table provides an overview of relevant coupling reactions that derivatives of this compound could potentially undergo.

Spectroscopic Characterization Techniques and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 4-Amino-3-(2,2-dimethoxyethyl)phenol is predicted to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by shielding and deshielding effects from adjacent functional groups.

The aromatic region would display signals for the three protons on the phenol (B47542) ring. The amino (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets, and their chemical shifts can vary with solvent and concentration. The aliphatic side chain presents a more complex pattern. The methine proton of the acetal (B89532) group is expected to appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The six protons of the two equivalent methoxy (B1213986) groups would produce a sharp singlet.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.0 | Multiplet | 3H |

| -OH | 4.5 - 5.5 | Broad Singlet | 1H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| -CH(OCH₃)₂ | 4.4 - 4.6 | Triplet | 1H |

| -CH₂- | 2.7 - 2.9 | Doublet | 2H |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to be in a unique chemical environment, resulting in a distinct signal for each. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing clear resolution of individual carbon atoms. docbrown.info

The carbons of the aromatic ring are expected to resonate in the typical downfield region for aromatic compounds, with the carbon atom bonded to the hydroxyl group appearing at the most downfield position due to the oxygen's deshielding effect. The carbons of the dimethoxyethyl side chain will appear in the aliphatic region of the spectrum. The presence of quaternary carbons (those without attached protons) can also be confirmed, although their signals are typically weaker. oregonstate.edu

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | 150 - 155 |

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-C | 125 - 130 |

| Aromatic CH | 115 - 125 |

| -CH(OCH₃)₂ | 100 - 105 |

| -OCH₃ | 50 - 55 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds such as various phenols and amino acid derivatives. docbrown.infomdpi.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic ring and the ethyl side chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the dimethoxyethyl group and the phenol ring and for assigning the quaternary carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. nist.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the phenol and amino groups, respectively. These typically appear as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would be observed around 2850-3100 cm⁻¹. The C-O stretching of the phenol and the ether linkages of the acetal group would produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. chemicalbook.com

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol -OH | O-H Stretch | 3200 - 3500 (Broad) |

| Amine -NH₂ | N-H Stretch | 3300 - 3500 (Medium) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Phenol C-O | C-O Stretch | 1200 - 1260 |

Note: Expected ranges are based on standard IR correlation tables and spectra of related compounds. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₅NO₃), the molecular weight is 197.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 197. The fragmentation of this molecular ion would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 166, or the loss of the entire dimethoxyethyl side chain. Cleavage of the C-C bond between the aromatic ring and the ethyl group could also be a significant fragmentation pathway. The presence of the phenolic ring would also lead to characteristic aromatic fragmentation patterns. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, which govern the crystal packing. redalyc.org As of now, no published crystal structure for this compound is available in the searched literature. The successful application of this technique is contingent upon the ability to produce high-quality single crystals of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed provide valuable information about the electronic structure and the extent of conjugation in the compound. For aromatic compounds like this compound, UV-Vis spectroscopy is particularly insightful for studying the π→π* and n→π* electronic transitions associated with the benzene (B151609) ring and its substituents.

The electronic spectrum of a molecule is influenced by the presence of chromophores, which are functional groups that absorb light, and auxochromes, which are groups that modify the absorption of a chromophore. In this compound, the phenol and amino groups act as significant auxochromes on the benzene chromophore. The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can interact with the π-electron system of the benzene ring, a phenomenon known as conjugation. This interaction delocalizes the electrons over a larger area, which in turn affects the energy levels of the molecular orbitals.

Generally, such conjugation leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the absorption bands compared to unsubstituted benzene. The electronic transitions observed in phenolic and anilinic compounds are typically π→π* transitions, which are generally of high intensity. wikipedia.orglibretexts.org Transitions involving the non-bonding electrons on the oxygen and nitrogen atoms, known as n→π* transitions, are also possible but are typically of much lower intensity. libretexts.org

The parent compound, 4-aminophenol (B1666318), exhibits characteristic absorption maxima in the UV region. The introduction of an alkyl group, such as the 2,2-dimethoxyethyl group at the ortho position to the amino group, is expected to cause a slight bathochromic shift in the absorption maxima. This is due to the electron-donating nature of the alkyl group, which further enhances the electron density of the aromatic ring and influences the energy of the π orbitals.

Table 1: Comparison of UV-Vis Spectral Data for 4-Aminophenol and Predicted Data for this compound

| Compound | Solvent | λmax (nm) (Predicted/Observed) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Predicted/Observed) | Transition Type | Reference |

| 4-Aminophenol | Water | ~294 | Data not specified | π→π | nih.gov |

| 4-Aminophenol | Ethanol | Data not specified | Data not specified | π→π | nih.govrsc.org |

| This compound | Ethanol | Slightly > 294 | Similar to or slightly higher than 4-aminophenol | π→π * |

Detailed Research Findings

Research on various 4-aminophenol derivatives confirms the influence of substituents on their UV-Vis spectra. Studies have shown that the introduction of different groups on the aromatic ring can lead to either bathochromic (red) or hypsochromic (blue) shifts of the absorption bands. For instance, the formation of Schiff base derivatives of 4-aminophenol often results in significant bathochromic shifts due to the extension of the conjugated system. nih.gov

Computational studies, such as those using Time-Dependent Density Functional Theory (TDDFT), have been employed to understand the electronic transitions in substituted phenols. These studies have shown that electron-donating groups, like the amino group, can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths. researchgate.net The presence of an additional alkyl group, as in this compound, would contribute to this effect, albeit to a lesser extent than a strongly conjugating group.

The solvent in which the spectrum is recorded can also play a significant role in the position and intensity of the absorption bands. Polar solvents can interact with the solute molecules, particularly with the amino and hydroxyl groups, through hydrogen bonding. These interactions can stabilize the ground or excited states differently, leading to solvent-induced shifts in the spectrum. wikipedia.org For phenolic compounds, a shift to longer wavelengths (bathochromic shift) is often observed in more polar solvents. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical investigations provide a microscopic perspective on the molecular structure and electronic characteristics of 4-Amino-3-(2,2-dimethoxyethyl)phenol. These computational methods are instrumental in understanding the molecule's behavior at a subatomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful computational tool used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For compounds like this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations are often performed at various levels of theory, such as B3LYP with a 6-311++G(d,p) basis set, to ascertain the most energetically favorable conformation in the gas phase. researchgate.net The resulting geometric parameters are crucial for understanding the molecule's shape and steric properties.

Furthermore, DFT is employed to calculate the total energy of the molecule, providing a measure of its stability. By comparing the energies of different possible conformations, researchers can identify the global minimum on the potential energy surface, which corresponds to the most abundant conformer at equilibrium. These energetic calculations are fundamental for subsequent analyses of the molecule's reactivity and spectroscopic properties.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For this compound, the MEP map would likely indicate a high electron density around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making these sites potential centers for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, suggesting their susceptibility to nucleophilic attack. The aromatic ring itself will also display a complex potential landscape, influenced by the electron-donating effects of the amino and hydroxyl substituents.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring, representing the regions where the molecule can accept electron density. A smaller HOMO-LUMO gap would suggest higher reactivity. FMO analysis is crucial for understanding reaction mechanisms and predicting the outcomes of chemical reactions involving this compound. wikipedia.org

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. Higher energy suggests a stronger tendency to react with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. Lower energy suggests a greater propensity to react with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It partitions the complex many-electron wavefunction into localized one-center (lone pair) and two-center (bond) orbitals, offering a description that aligns closely with classical Lewis structures. wisc.edu For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic pi-system.

Table 2: Key NBO Analysis Parameters

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Occupancy | The number of electrons in a particular NBO. | Values close to 2.0 indicate a well-defined lone pair or bonding orbital. Deviations suggest electron delocalization. wikipedia.org |

| Stabilization Energy (E(2)) | The energy lowering due to donor-acceptor interactions between filled and empty NBOs. | Quantifies the strength of hyperconjugative and resonance effects, such as the delocalization of lone pairs into the aromatic ring. |

| Natural Atomic Charges | The charge distribution on each atom calculated by the NBO method. | Provides a more detailed picture of the charge distribution than MEP maps, helping to identify reactive sites. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Using methods like DFT, it is possible to calculate the activation energy of a reaction, which is the energy difference between the reactants and the transition state. This information is invaluable for predicting how fast a reaction will proceed and under what conditions. For instance, computational models could be used to investigate the mechanisms of electrophilic aromatic substitution on the phenol (B47542) ring or oxidation reactions involving the amino or hydroxyl groups. These models can also explore the role of catalysts in lowering the activation energy and facilitating specific reaction pathways.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as the side chain in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify all possible stable conformers and to determine their relative energies. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step.

The results of a conformational analysis are often visualized as a potential energy landscape, which plots the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers. For this compound, the conformational analysis would explore the different orientations of the dimethoxyethyl group relative to the phenol ring. frontiersin.org This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity, as different conformers may exhibit different reactivities and binding affinities. frontiersin.org The presence of intramolecular hydrogen bonds can significantly influence the conformational preferences, stabilizing certain arrangements over others. frontiersin.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Extensive literature searches did not yield any specific computational or theoretical studies focused on the spectroscopic properties of this compound. Research involving the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra using computational methods like Density Functional Theory (DFT), and the subsequent correlation of these predictions with experimental data, appears to be unavailable for this particular compound.

Further research in this area would be necessary to generate the data required for such a comparative study. This would involve the synthesis and experimental spectroscopic characterization of this compound, followed by theoretical calculations to predict its spectroscopic properties.

Role As a Synthetic Intermediate and Precursor for Novel Compounds

Applications in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry. While the structure of 4-Amino-3-(2,2-dimethoxyethyl)phenol is theoretically suited for the synthesis of various heterocycles, a review of scientific and patent literature indicates that its primary documented applications are focused on specific complex frameworks rather than the discrete heterocycles listed below.

There is no readily available scientific literature detailing the specific use of this compound as a direct precursor for the synthesis of imidazolidinones.

The use of this compound in the targeted synthesis of simple pyrrolidine (B122466) rings is not extensively documented in primary research or patent literature.

Specific examples of this compound being utilized as a starting material for the construction of the piperazine (B1678402) nucleus are not found in the reviewed literature.

The application of this compound as a key intermediate in the synthesis of pyridone derivatives is not described in available scientific publications or patents.

Building Blocks for Complex Polycyclic Architectures and Frameworks

The most significant application of this compound is as a key building block in the construction of the complex polycyclic framework of Carvedilol. The synthesis of Carvedilol requires the formation of a carbazole (B46965) ring system, which is a tricyclic architecture composed of a central five-membered nitrogen-containing ring fused to two benzene (B151609) rings.

In a patented synthetic route, this compound serves as the foundational precursor for one of the fused benzene rings and the central pyrrole (B145914) ring of the carbazole nucleus. The synthetic strategy involves a reaction that leverages both the amino group and the adjacent dimethoxyethyl group. The dimethoxyethyl acetal (B89532) is hydrolyzed under acidic conditions to unmask the aldehyde functionality. This aldehyde, now ortho to the amino group on the phenyl ring, is poised for cyclization. The subsequent key step is a reaction with a substituted phenylhydrazine, which proceeds via a Fischer indole-type synthesis to construct the fused pyrrole ring, thereby completing the carbazole framework. This transformation elegantly demonstrates the utility of the compound in forming intricate, multi-ring systems.

Table 1: Synthesis of Carbazole Framework from this compound

| Step | Precursor(s) | Key Transformation | Intermediate/Product | Purpose |

| 1 | This compound | Acetal Hydrolysis | 2-Amino-5-hydroxy-phenylacetaldehyde | Unmasking of the reactive aldehyde group for cyclization. |

| 2 | 2-Amino-5-hydroxy-phenylacetaldehyde, Substituted Phenylhydrazine | Fischer Indole (B1671886) Synthesis (Cyclization) | Substituted 4-Hydroxycarbazole | Formation of the core polycyclic carbazole architecture. |

Precursors in Analogous Compound Synthesis (e.g., substituted phenoxypropanolamines)

This compound is a documented precursor in the synthesis of substituted phenoxypropanolamines, a class of compounds known for their pharmacological activities. The most prominent example is its role in a multi-step synthesis of Carvedilol, which is chemically named 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol.

The synthesis begins with the phenolic hydroxyl group of the carbazole intermediate, which is derived from this compound as described in the section above. This hydroxyl group is alkylated to introduce the propanolamine (B44665) side chain. A common method for this is the reaction with epichlorohydrin (B41342) in the presence of a base. This reaction forms an epoxide intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.

In the final key step, the epoxide ring is opened by nucleophilic attack from the primary amine of the desired side chain, N-[2-(2-methoxyphenoxy)ethyl]amine. This coupling reaction links the carbazole nucleus to the amine side chain via the propan-2-ol bridge, completing the synthesis of the target phenoxypropanolamine, Carvedilol. This pathway highlights the compound's utility as a starting point for building complex drug molecules by allowing for the sequential and controlled addition of different structural motifs.

Table 2: Key Reactions in Phenoxypropanolamine Synthesis

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | 4-Hydroxycarbazole | Epichlorohydrin | O-Alkylation / Epoxidation | 4-(Oxiran-2-ylmethoxy)-9H-carbazole |

| 2 | 4-(Oxiran-2-ylmethoxy)-9H-carbazole | N-[2-(2-methoxyphenoxy)ethyl]amine | Epoxide Ring Opening / Amination | Carvedilol |

Derivatization for Specialized Synthetic Targets

The strategic placement of amino, hydroxyl, and a masked aldehyde group on the aromatic ring of this compound allows for a range of selective chemical transformations. These transformations can be broadly categorized into reactions involving the aromatic ring, the amino group, the phenolic hydroxyl group, and, most significantly, the latent aldehyde functionality of the dimethoxyethyl side chain. The ability to unmask the aldehyde under specific conditions is a key feature that enables its participation in various cyclization and condensation reactions to form elaborate molecular architectures.

The Fischer indole synthesis is a powerful and classic method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde. While this compound is not a direct substrate for the Fischer indole synthesis, it can be readily converted into a suitable precursor. The amino group can be diazotized and then reduced to a hydrazine. Subsequent deprotection of the acetal to reveal the aldehyde, followed by reaction with a ketone in the presence of an acid catalyst, would initiate the cascade of reactions leading to a substituted indole.

Alternatively, modern indole synthesis methodologies, such as those involving palladium-catalyzed cyclization of o-alkenylanilines, could be employed. The amino group of this compound can be acylated, and the phenolic hydroxyl group can be used to introduce an alkenyl moiety. Subsequent deprotection of the acetal and an intramolecular reaction would lead to the formation of a substituted indole.

Table 1: Plausible Indole Derivatives from this compound

| Precursor Derivatization Strategy | Key Reaction Type | Resulting Indole Scaffold | Potential Application Area |

|---|---|---|---|

| Diazotization, reduction to hydrazine, acetal deprotection, and reaction with a ketone. | Fischer Indole Synthesis | 5-Hydroxy-4-substituted-indole | Medicinal Chemistry (e.g., serotonin (B10506) receptor modulators) |

Quinolines and their corresponding quinolones are another class of heterocyclic compounds with significant biological activity. The Combes quinoline (B57606) synthesis and the Conrad-Limpach-Knorr synthesis are classic methods that utilize anilines and β-dicarbonyl compounds. The amino group of this compound can readily participate in such reactions.

For instance, reaction with a β-ketoester under acidic conditions could lead to the formation of a 4-hydroxyquinoline (B1666331) (a quinolone). The 2,2-dimethoxyethyl substituent at the 8-position of the resulting quinoline ring would offer further opportunities for functionalization after deprotection of the acetal.

Modern methods for quinoline synthesis, such as transition metal-catalyzed annulations, also provide viable routes. For example, a palladium-catalyzed reaction between this compound and an alkyne could directly lead to a substituted quinoline.

Table 2: Potential Quinoline and Quinoline Derivatives from this compound

| Precursor Derivatization Strategy | Key Reaction Type | Resulting Quinoline/Quinolone Scaffold | Potential Application Area |

|---|---|---|---|

| Reaction with a β-ketoester under acidic conditions. | Conrad-Limpach-Knorr Synthesis | 8-(2,2-dimethoxyethyl)-4-hydroxyquinoline | Antimalarial drug development |

The ortho-relationship between the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of benzoxazoles. Condensation with a carboxylic acid or its derivative, followed by cyclodehydration, would yield a 2-substituted-7-hydroxy-4-(2,2-dimethoxyethyl)benzoxazole. The choice of the carboxylic acid allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole (B165842) ring, thereby tuning the properties of the final molecule.

Furthermore, the latent aldehyde can be deprotected and utilized in multicomponent reactions, opening up pathways to a diverse array of other complex heterocyclic systems. For example, a three-component reaction involving the deprotected aminophenol-aldehyde, an isocyanide, and a carboxylic acid could lead to the formation of highly functionalized acyclic or cyclic structures.

Table 3: Benzoxazole and Other Heterocyclic Derivatives from this compound

| Precursor Derivatization Strategy | Key Reaction Type | Resulting Heterocyclic Scaffold | Potential Application Area |

|---|---|---|---|

| Condensation with a carboxylic acid and cyclodehydration. | Benzoxazole Synthesis | 2-Substituted-7-hydroxy-4-(2,2-dimethoxyethyl)benzoxazole | Fluorescent probes and dyes |

Q & A

(Basic) What safety protocols should be prioritized when handling 4-Amino-3-(2,2-dimethoxyethyl)phenol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respiratory protection if ventilation is insufficient .

- Ventilation: Ensure fume hoods or local exhaust systems are operational during handling to minimize inhalation risks .

- Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep containers tightly sealed to avoid moisture absorption or degradation .

- Emergency Procedures: For eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

(Basic) What spectroscopic techniques are recommended for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of the dimethoxyethyl group (δ ~3.3 ppm for methoxy protons) and phenolic hydroxyl (δ ~5-6 ppm). Compare shifts with analogous compounds like 4-(2-aminoethyl)-2-methoxyphenol .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (CHNO) and fragmentation patterns, particularly cleavage of the dimethoxyethyl side chain .

- FT-IR: Identify characteristic bands for amine (-NH, ~3350 cm), phenolic -OH (~3200 cm), and methoxy groups (~2830 cm) .

(Advanced) How can microwave-assisted synthesis improve the yield of this compound?

Methodological Answer:

- Reaction Optimization: Adapt protocols from analogous amine-functionalized phenols (e.g., ). Use microwave irradiation (120°C, 4 hours) with acetonitrile as solvent to enhance reaction kinetics and reduce side-product formation.

- Catalyst Selection: Employ i-PrNEt (0.05 eq.) to stabilize intermediates and improve regioselectivity .

- Purification: Post-reaction, use flash chromatography (30% EtOAc/CHCl) to isolate the product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

(Advanced) What mechanistic insights explain the reactivity of the dimethoxyethyl group in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects: The electron-donating methoxy groups stabilize adjacent carbocations, facilitating nucleophilic attack. This is critical in forming spirocyclic intermediates (e.g., in pyrrolinone synthesis) .

- Steric Considerations: The 2,2-dimethoxyethyl moiety creates steric hindrance, directing nucleophiles to specific positions. Computational modeling (DFT) can predict regioselectivity in complex reactions .

- Experimental Validation: Perform kinetic studies under varying temperatures and solvents (e.g., toluene vs. ethanol) to map activation energies. Use -NMR to track intermediate formation .

(Advanced) How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., using Gaussian software for -NMR chemical shifts).

- Crystallography: If crystalline derivatives are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation .

- Batch Analysis: Assess purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to detect polymorphic variations that may skew spectral results .

(Basic) What are the environmental hazards associated with this compound, and how should spills be managed?

Methodological Answer:

- Containment: Avoid discharge into waterways. Use inert absorbents (e.g., vermiculite) for spill cleanup, and dispose of contaminated materials as hazardous waste .

- Decontamination: Rinse affected surfaces with ethanol followed by water to neutralize residues. Document spill incidents for regulatory compliance .

(Advanced) What strategies enhance the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Control: Maintain solutions at pH 6–7 to prevent deprotonation of the phenolic -OH group, which accelerates oxidation. Use phosphate buffers for long-term storage .

- Antioxidants: Add 0.1% (w/v) ascorbic acid to scavenge free radicals. Monitor degradation via UV-Vis spectroscopy (λ~280 nm) over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.